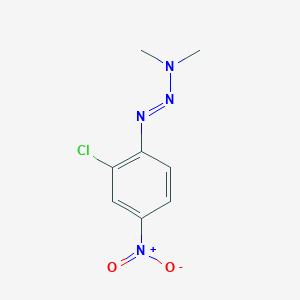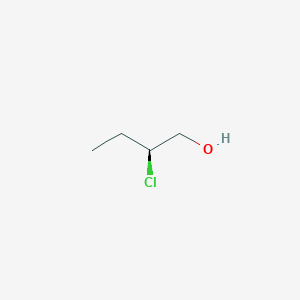
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide is a heterocyclic compound that contains a phosphorus atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst to form the phosphole ring, followed by oxidation to introduce the oxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted phospholes, phosphine oxides, and other derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which 1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another heterocyclic compound with similar structural features.
3-Methyl-1-phenyl-2-phospholene 1-oxide: A related phosphole oxide with different substituents.
Uniqueness
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide is unique due to its specific arrangement of phenyl groups and the presence of the phosphorus atom in the ring structure
Propiedades
Número CAS |
55781-96-9 |
|---|---|
Fórmula molecular |
C22H19OP |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,3,4-triphenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C22H19OP/c23-24(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
Clave InChI |
CCXUBCVYLGGAMF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CP1(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)




![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)


![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)



